molecular formula C12H16BrNO B13640781 2-Bromo-N-((S)-1-phenylethyl)butanamide

2-Bromo-N-((S)-1-phenylethyl)butanamide

Cat. No.: B13640781
M. Wt: 270.17 g/mol
InChI Key: KWJRDEPTKUECIW-FTNKSUMCSA-N
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Description

2-Bromo-N-((S)-1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a phenylethyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-((S)-1-phenylethyl)butanamide typically involves the bromination of N-((S)-1-phenylethyl)butanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-((S)-1-phenylethyl)butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The corresponding amine.

    Oxidation Reactions: Different oxidation products depending on the oxidizing agent and conditions.

Scientific Research Applications

2-Bromo-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the phenylethyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(2-methylphenyl)butanamide
  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide

Uniqueness

2-Bromo-N-((S)-1-phenylethyl)butanamide is unique due to its specific structural features, such as the (S)-1-phenylethyl group, which imparts distinct stereochemistry and potential biological activity. Its bromine atom also allows for selective reactions and modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m0/s1

InChI Key

KWJRDEPTKUECIW-FTNKSUMCSA-N

Isomeric SMILES

CCC(C(=O)N[C@@H](C)C1=CC=CC=C1)Br

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)Br

Origin of Product

United States

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